molecular formula C16H14O5 B310502 Methyl 2-[(4-methoxybenzoyl)oxy]benzoate

Methyl 2-[(4-methoxybenzoyl)oxy]benzoate

Cat. No.: B310502
M. Wt: 286.28 g/mol
InChI Key: KPCLSOUDHCWROO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(4-methoxybenzoyl)oxy]benzoate (CAS: 5449-71-8) is an ester derivative of benzoic acid with the molecular formula C₁₆H₁₄O₄ and a molecular weight of 270.09 g/mol . Its structure consists of a methyl ester group at the 2-position of the benzene ring, substituted with a 4-methoxybenzoyloxy moiety (Figure 1). This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its synthesis typically involves esterification or transesterification reactions between 4-methoxybenzoyl chloride and methyl salicylate derivatives .

Properties

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

methyl 2-(4-methoxybenzoyl)oxybenzoate

InChI

InChI=1S/C16H14O5/c1-19-12-9-7-11(8-10-12)15(17)21-14-6-4-3-5-13(14)16(18)20-2/h3-10H,1-2H3

InChI Key

KPCLSOUDHCWROO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of Methyl 2-[(4-methoxybenzoyl)oxy]benzoate, highlighting differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference
This compound C₁₆H₁₄O₄ 270.09 4-Methoxybenzoyloxy, methyl ester Organic synthesis intermediate
{ [7-(Nitrooxy)heptanoyl]oxy}methyl 2-(acetyloxy)benzoate C₁₈H₂₂N₂O₉ 384.38 Nitrooxy heptanoyl chain, acetyloxy Drug delivery (nitric oxide donor)
Methyl 4-benzyloxy-2-hydroxybenzoate C₁₅H₁₄O₄ 258.27 Benzyloxy, hydroxyl Liquid crystal synthesis
Methyl 2-(((trifluoromethyl)sulfonyl)oxy)benzoate C₉H₇F₃O₅S 296.21 Trifluoromethylsulfonyloxy Catalysis, leaving group in substitution reactions
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate C₂₅H₁₉BrN₄O₆ 567.35 Triazine core, bromo-formylphenoxy Agrochemicals (herbicide intermediates)

Key Research Findings

Electronic Effects and Reactivity
  • Electron-Donating Groups : The 4-methoxy group in the target compound enhances electron density on the aromatic ring, improving stability toward electrophilic substitution but reducing reactivity in nucleophilic acyl substitution compared to analogs with electron-withdrawing groups (e.g., trifluoromethylsulfonyloxy in ) .
  • Nitrooxy Derivatives: Compounds like { [7-(Nitrooxy)heptanoyl]oxy}methyl 2-(acetyloxy)benzoate exhibit controlled release of nitric oxide under physiological conditions, making them candidates for cardiovascular therapies .
Solubility and Lipophilicity
  • Benzyloxy vs. Methoxybenzoyl : Methyl 4-benzyloxy-2-hydroxybenzoate (logP ≈ 2.8) is more lipophilic than the target compound (logP ≈ 2.3) due to the bulky benzyl group, favoring applications in hydrophobic liquid crystal matrices .
  • Nitrooxy Chains: The nitrooxy heptanoyl chain in increases aqueous solubility by introducing polar nitro groups, enabling formulation in hydrophilic drug delivery systems.

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